
2',4'-Dihydroxy-3'-propylacetophenone
Overview
Description
2',4'-Dihydroxy-3'-propylacetophenone (CAS 40786-69-4) is a hydroxyacetophenone derivative with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It features a propyl group at the 3' position and hydroxyl groups at the 2' and 4' positions of the acetophenone backbone . Key physical properties include:
This compound is primarily used in research settings, particularly as a synthetic intermediate for glycosylated and sulfated derivatives (e.g., compounds 13, 14, and 16) in drug discovery . Its safety profile indicates it is a skin and eye irritant (GHS Category 2/2A) and may cause respiratory irritation .
Biological Activity
2',4'-Dihydroxy-3'-propylacetophenone (DHPAP) is a derivative of acetophenone that exhibits a range of biological activities, making it a compound of interest in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
1. Anti-inflammatory Properties
DHPAP has demonstrated significant anti-inflammatory effects. Studies indicate that acetophenone derivatives can inhibit lipoxygenase, an enzyme involved in the inflammatory process. This inhibition suggests potential therapeutic applications for treating inflammatory diseases, including asthma and other leukotriene-mediated conditions .
2. Antibacterial Activity
Research has shown that DHPAP exhibits antibacterial properties against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The antibacterial efficacy is influenced by structural modifications on the phenyl ring, indicating that specific functional groups can enhance activity.
Table 1: Antibacterial Activity of DHPAP Against Selected Bacteria
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Bacillus subtilis | 64 µg/mL |
3. Antioxidant Properties
DHPAP also exhibits antioxidant activity by scavenging free radicals. For instance, related compounds have been shown to inhibit hemolysis of erythrocytes induced by reactive oxygen species (ROS), highlighting their potential role in protecting against oxidative stress-related damage .
The mechanisms through which DHPAP exerts its biological effects are primarily linked to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : DHPAP inhibits enzymes like lipoxygenase, which plays a crucial role in inflammatory pathways.
- Free Radical Scavenging : The presence of hydroxyl groups allows DHPAP to act as a scavenger for superoxide and hydroxy radicals, thereby mitigating oxidative stress.
Study on Anti-inflammatory Effects
A study published in Phytochemistry Reviews demonstrated that analogs of DHPAP effectively reduced inflammation markers in vitro. The research highlighted the compound's potential for developing new anti-inflammatory therapies .
Evaluation of Antibacterial Activity
In another study published in the Journal of Biological Chemistry, researchers evaluated the antibacterial efficacy of DHPAP against multiple strains of bacteria. Results indicated significant activity against both Gram-positive and Gram-negative strains, supporting its use as a lead compound for antibiotic development .
Future Directions
Further research is warranted to explore:
- Synthesis of Novel Derivatives : Modifying the chemical structure could enhance potency and selectivity against specific targets.
- Broader Therapeutic Applications : Investigating DHPAP's effects in other disease models may unveil additional therapeutic uses beyond anti-inflammatory and antibacterial properties.
Scientific Research Applications
Medicinal Chemistry
2',4'-Dihydroxy-3'-propylacetophenone has been investigated for its potential therapeutic properties:
- Antileukotrienic Activity : Research indicates that derivatives of this compound can block leukotriene D4-induced contractions, which is beneficial for treating asthma and allergic conditions. For instance, Marshall et al. (1987) identified structure-activity relationships that are crucial for the antileukotriene activity of alkoxyacetophenone derivatives. Kuchař et al. (1998) also highlighted the anti-inflammatory properties of certain derivatives.
- Antimicrobial Properties : The compound has shown effectiveness against oral pathogens. Bonifait et al. (2012) synthesized derivatives that exhibited strong antimicrobial activity against bacteria such as Streptococcus mutans and Porphyromonas gingivalis, suggesting applications in oral health products.
- Anticancer Potential : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of hydroxyl groups enhances its antioxidant properties, which may contribute to its anticancer activity .
Green Chemistry
The synthesis of this compound aligns with green chemistry principles. Yadav and Joshi (2002) discussed environmentally friendly synthetic routes that utilize non-polluting catalysts, emphasizing sustainability in chemical processes. This approach not only reduces waste but also enhances the feasibility of industrial applications.
Cosmetic Applications
Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations. Its ability to scavenge free radicals can protect skin cells from oxidative stress, making it a candidate for anti-aging products and sunscreens.
Data Table: Summary of Applications
Case Study 1: Antileukotriene Activity
In a study by Marshall et al., various alkoxyacetophenone derivatives were evaluated for their ability to inhibit leukotriene D4-induced bronchoconstriction in animal models. The results indicated that specific substitutions on the acetophenone structure significantly enhanced the antileukotriene activity, paving the way for novel therapeutic agents targeting respiratory conditions.
Case Study 2: Antimicrobial Efficacy
Bonifait et al. conducted a series of experiments assessing the antimicrobial efficacy of synthesized derivatives against common oral bacteria. Their findings revealed that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in dental care products.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2',4'-Dihydroxy-3'-propylacetophenone, and how do they influence experimental design?
- Molecular formula : C₁₁H₁₄O₃; Molecular weight : 194.23 g/mol; Melting point : 124–127°C; CAS No. : 40786-69-4 .
- Methodological considerations : The melting point range indicates potential polymorphism or impurities, requiring verification via differential scanning calorimetry (DSC). Hydroxyl and ketone groups suggest solubility in polar solvents (e.g., methanol, DMSO), but the propyl substituent may reduce aqueous solubility. For chromatographic analysis, reverse-phase HPLC with C18 columns and UV detection (λ ~280 nm) is recommended due to aromatic absorption .
Q. What synthetic routes are reported for this compound, and what are their limitations?
- Friedel-Crafts acylation : A common method for acetophenone derivatives, involving propylation of 2,4-dihydroxyacetophenone. However, regioselectivity challenges may arise due to competing substitutions at the 3' position .
- Alternative approach : Propyl Grignard reagent addition to a pre-acylated phenolic precursor, followed by deprotection. This method requires anhydrous conditions and strict temperature control to avoid side reactions .
- Key validation : Confirm product purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to distinguish from structural analogs like 2',4'-dihydroxy-3'-methoxyacetophenone .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, hydroxyl positioning) affect the bioactivity of this compound?
- Structure-activity relationship (SAR) :
- Experimental validation : Use comparative assays (e.g., DPPH radical scavenging for antioxidants, MIC assays for antimicrobial activity) to quantify effects. Molecular docking can predict interactions with enzymes like tyrosinase or cytochrome P450 .
Q. How can conflicting data on the compound’s solubility and stability be resolved in different experimental systems?
- Observed contradictions : Some studies report solubility in ethanol >50 mg/mL, while others note precipitation in aqueous buffers (pH 7.4) .
- Resolution strategies :
- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin encapsulation for in vitro assays. For in vivo studies, employ nanoformulations to enhance bioavailability .
- Stability : Conduct pH-dependent stability studies (pH 2–9) with LC-MS monitoring. Degradation products (e.g., quinone derivatives via oxidation) may require antioxidant stabilizers (e.g., ascorbic acid) .
Q. What advanced spectroscopic techniques are optimal for characterizing this compound in complex matrices?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~2.5 ppm for acetophenone methyl, δ ~6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ ~210 ppm for ketone carbon) .
- Mass Spectrometry : HRMS (ESI+) expected m/z 195.1 [M+H]⁺; fragmentation patterns (e.g., loss of propyl group) aid in structural confirmation .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph identification .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities (e.g., antifungal vs. non-active) across studies?
- Potential causes : Variability in assay conditions (e.g., fungal strain, inoculum size), compound purity, or solvent effects.
- Mitigation :
- Standardize protocols (CLSI guidelines for antifungal assays).
- Include positive controls (e.g., fluconazole) and validate purity via HPLC (>98%) .
- Test analogs (e.g., 2',6'-dihydroxy-4'-methoxyacetophenone) to identify critical substituents for activity .
Q. Methodological Recommendations
Q. What in silico tools are suitable for predicting the pharmacokinetics of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.1), blood-brain barrier permeability (low), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding to targets like COX-2 or TNF-α to guide lead optimization .
Q. How to design a stability-indicating HPLC method for this compound?
- Column : C18 (5 µm, 250 × 4.6 mm); Mobile phase : Acetonitrile:0.1% formic acid (60:40); Flow rate : 1.0 mL/min; Detection : 280 nm .
- Forced degradation : Expose to heat (80°C), UV light, and oxidative (H₂O₂) conditions. Monitor degradation peaks and validate specificity via spiked impurity standards .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physical Properties
Key Observations :
- Substituent Effects: The propyl group in this compound increases molecular weight and hydrophobicity compared to methyl or methoxy analogues. This bulkier group may reduce solubility in polar solvents .
- Melting Points : The propyl derivative’s higher melting point (124–127°C) versus methyl/methoxy variants suggests stronger intermolecular forces (e.g., van der Waals interactions) due to the longer alkyl chain .
Spectroscopic Characterization
- NMR/IR Analysis : The propyl group’s –CH₂– protons produce distinct ¹H NMR signals (δ ~0.8–1.5 ppm for –CH₂CH₂CH₃), while hydroxyl groups appear as broad peaks (δ ~5–6 ppm) . Methoxy groups (e.g., in 62615-26-3) show sharp singlet peaks at δ ~3.8 ppm .
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-propylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h5-6,13-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRBWUQXAFYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379448 | |
Record name | 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40786-69-4 | |
Record name | 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-Dihydroxy-3'-propylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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